

# Application Notes & Protocols: Using Transwell Assays to Measure Blood-Brain Barrier Permeability

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## Compound of Interest

Compound Name: *BBBT*

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens.[2] However, the BBB also presents a significant obstacle for the delivery of therapeutic agents to the brain.[1][3] Consequently, robust in vitro models that can accurately predict the permeability of drug candidates are essential tools in neuroscience research and drug development.[4][5]

The Transwell assay is a widely used in vitro system to model the BBB.[3] It utilizes a permeable membrane insert within a well, creating two distinct compartments: an apical (upper) chamber, analogous to the blood side, and a basolateral (lower) chamber, representing the brain side.[6] Brain microvascular endothelial cells (BMECs) are cultured on the membrane, forming a monolayer that mimics the barrier properties of the BBB.[4][6] The complexity of these models can range from simple endothelial monocultures to more physiologically relevant co-culture or triple-culture systems that include other key cells of the neurovascular unit (NVU), such as astrocytes and pericytes.[4][7][8]

## Application Notes

### Modeling the Neurovascular Unit

The integrity and function of the BBB are significantly influenced by interactions between endothelial cells and neighboring cells like astrocytes and pericytes.[1][4] In vitro Transwell models can recapitulate these interactions:

- **Monoculture Models:** Consist of only a single layer of BMECs. While easy to set up, they often exhibit lower barrier tightness (low TEER) compared to more complex models.[9]
- **Co-culture Models:** Typically involve culturing BMECs on the apical side of the insert and astrocytes on the basolateral side.[10] Astrocytes are known to induce and enhance the barrier properties of endothelial cells, resulting in higher TEER values and lower permeability.[11][12]
- **Triple-culture Models:** Incorporate pericytes along with endothelial cells and astrocytes.[8] These models offer a more comprehensive representation of the NVU, often resulting in significantly higher TEER and lower permeability, suggesting a more reliable in vitro BBB model.[8]
- **Four-Cell Models:** Advanced models may also include neurons to create a more complete NVU, which has been shown to be more sensitive to ischemic conditions and responsive to drug applications.[4][7]

## Assessing BBB Integrity and Permeability

Two primary methods are used to evaluate the integrity and permeability of the in vitro BBB model in a Transwell system:

- **Transendothelial Electrical Resistance (TEER):** TEER is a quantitative, non-invasive measurement of the electrical resistance across the cell monolayer.[13][14] It is a reliable indicator of the tightness of the tight junctions between endothelial cells.[14] Higher TEER values correspond to a less permeable, more intact barrier.[14][15] In vivo TEER values in rodents have been measured in the range of 1200-1900  $\Omega$ ·cm<sup>2</sup>, while many in vitro models exhibit lower values. Co-culture with astrocytes and pericytes, as well as exposure to physiological shear stress, can help increase TEER values in in vitro models.[14]
- **Paracellular Permeability Assay:** This assay measures the flux of cell-impermeable tracer molecules across the endothelial monolayer. The rate of passage from the apical to the basolateral chamber indicates the permeability of the paracellular pathway (the space

between cells).[16] Commonly used tracers include Lucifer yellow and fluorescently labeled dextrans of various molecular weights (e.g., FITC-dextran).[16][17] The apparent permeability coefficient ( $P_{app}$ ) is calculated to quantify the permeability.

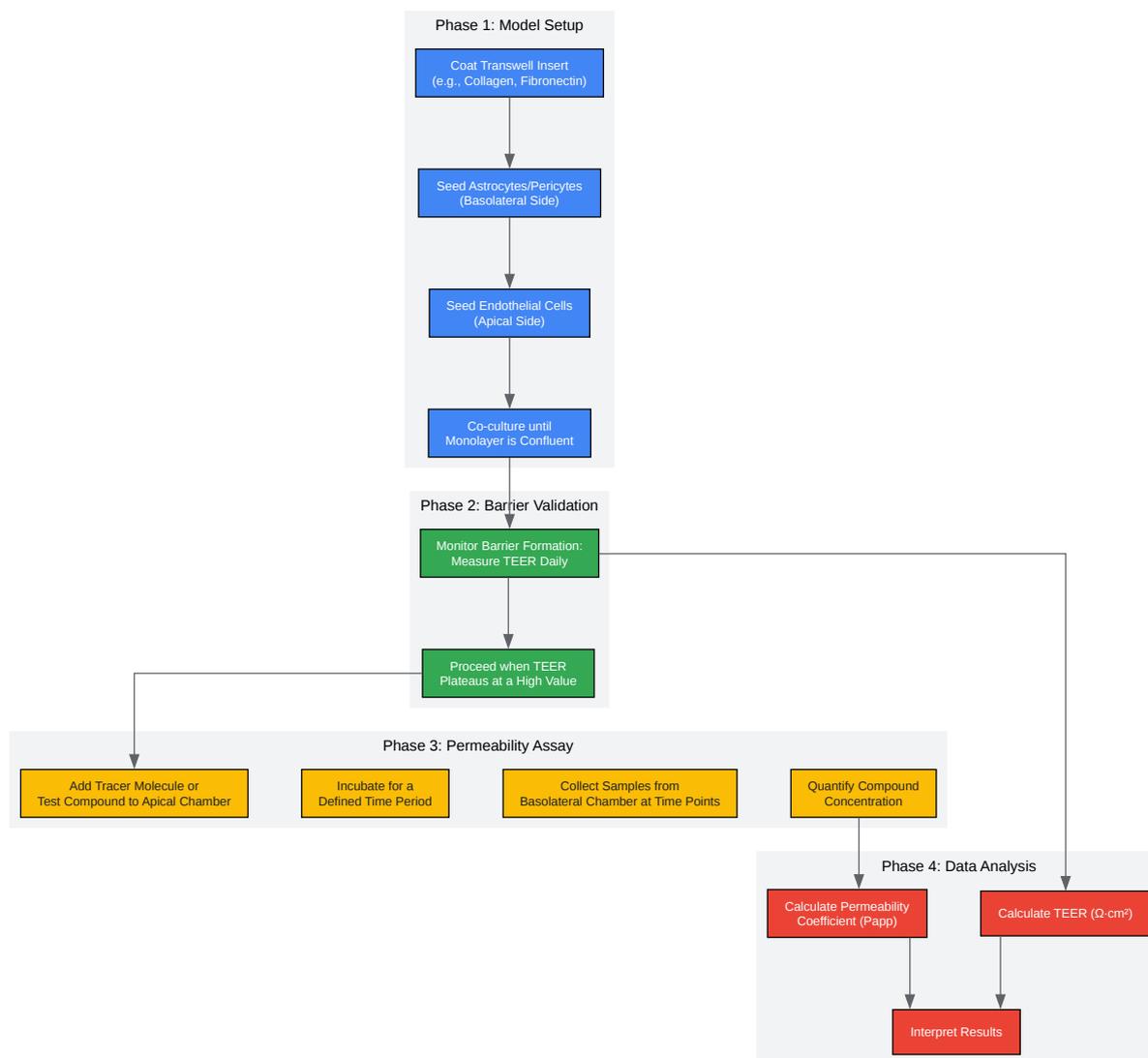
## Applications in Drug Development

Transwell BBB models are invaluable for screening the CNS permeability of drug candidates.

[5] They allow researchers to:

- Predict the ability of a compound to cross the BBB.
- Study the mechanisms of transport (passive diffusion vs. active transport).
- Investigate the role of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substances out of the brain.[18]
- Evaluate strategies to enhance drug delivery to the CNS.

## Visualizations



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Caption: Experimental workflow for a Transwell BBB permeability assay.

Caption: Schematic of a co-culture Transwell in vitro BBB model.

## Experimental Protocols

### Protocol 1: Establishing a Co-Culture In Vitro BBB Model

This protocol describes a contact co-culture model using brain endothelial cells and astrocytes. [\[10\]](#)

Materials:

- Transwell permeable supports (e.g., 0.4  $\mu\text{m}$  pore size, polycarbonate membrane)[\[12\]](#)
- 12- or 24-well companion plates
- Primary or immortalized brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3)[\[3\]](#)  
[\[10\]](#)
- Primary or immortalized astrocytes (e.g., C8-D1A)[\[10\]](#)
- Complete cell culture media for each cell type
- Coating solution: Rat tail collagen type I (100  $\mu\text{g}/\text{mL}$ ) or a mix of collagen IV and fibronectin[\[18\]](#)[\[19\]](#)
- Sterile PBS, 70% ethanol

Methodology:

- **Insert Coating:** a. Pre-coat the apical side of the Transwell inserts with the coating solution. [\[18\]](#) b. Add enough solution to cover the membrane surface (e.g., 50  $\mu\text{L}$  for a 24-well insert). c. Incubate for at least 4 hours (or overnight) at 37°C. d. Aspirate the remaining coating solution and wash twice with sterile PBS. Allow inserts to dry in a sterile hood.
- **Seeding Astrocytes (Basolateral Side):** a. Prepare a single-cell suspension of astrocytes at a desired density (e.g.,  $3 \times 10^4$  cells/well for a 24-well insert).[\[18\]](#) b. Carefully invert the Transwell inserts in a sterile dish. c. Pipette the astrocyte cell suspension onto the bottom of

the membrane.[18] d. Incubate for 3-4 hours to allow cell attachment.[18] e. Turn the inserts upright and place them into the companion plate containing astrocyte culture medium in the basolateral chamber.

- **Seeding Endothelial Cells (Apical Side):** a. The following day, or when astrocytes have reached desired confluence, aspirate the medium from the apical chamber. b. Prepare a single-cell suspension of endothelial cells (e.g.,  $1 \times 10^5$  cells/well for a 24-well insert).[18] c. Seed the endothelial cells into the apical chamber. d. Fill the apical chamber with endothelial cell culture medium.
- **Co-culture and Maturation:** a. Culture the cells at 37°C and 5% CO<sub>2</sub>. b. Change the medium in both chambers every 2-3 days. c. Monitor the formation of the endothelial monolayer and barrier integrity by measuring TEER starting from day 3-4 post-seeding.[10] The model is typically ready for permeability experiments when the TEER value stabilizes at its maximum level (usually 5-8 days post-seeding).[10]

## Protocol 2: Transendothelial Electrical Resistance (TEER) Measurement

Materials:

- Epithelial Volt-Ohm Meter (EVOM), such as an EVOM2.
- "Chopstick" style electrode set (e.g., STX2).
- Blank Transwell insert (coated but without cells) for background measurement.
- 70% ethanol for electrode sterilization.

Methodology:

- **Sterilization and Equilibration:** a. Sterilize the electrodes by wiping with 70% ethanol and allowing them to air dry. b. Before measurement, allow the culture plates to equilibrate to room temperature for 15-20 minutes to ensure stable readings.[14]
- **Measurement:** a. Place the shorter, wider electrode in the apical chamber and the longer, thinner electrode in the basolateral chamber. b. Ensure the electrodes are positioned

consistently in each well to minimize variability. The apical electrode should not touch the cell monolayer. c. Record the resistance reading (in  $\Omega$ ) once it stabilizes.

- Calculation: a. Measure the resistance of a blank, cell-free insert to determine the background resistance of the membrane and medium. b. Subtract the blank resistance from the resistance of the cell-covered inserts. c. Normalize the TEER value to the surface area of the membrane using the following formula:  $TEER (\Omega \cdot cm^2) = (R_{total} - R_{blank}) \times Membrane Area (cm^2)$ [20]

## Protocol 3: Paracellular Permeability Assay

Materials:

- Fluorescent tracer molecule (e.g., Lucifer yellow, sodium fluorescein, or FITC-dextran 4-70 kDa).[17][21]
- Assay buffer (e.g., HBSS or serum-free medium).
- Fluorescence plate reader with appropriate filters.
- 96-well black plates for fluorescence measurement.

Methodology:

- Preparation: a. Once the BBB model has matured (stable TEER), gently wash the cells by replacing the culture medium in both chambers with pre-warmed assay buffer. b. Incubate for 30 minutes at 37°C to equilibrate.
- Assay Execution: a. Aspirate the assay buffer from the apical chamber. b. Add the tracer solution (e.g., 1 mg/mL FITC-dextran in assay buffer) to the apical chamber.[22] c. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect a sample (e.g., 100  $\mu$ L) from the basolateral chamber. d. To maintain constant volume, replace the sampled volume with fresh, pre-warmed assay buffer. e. At the end of the experiment, take a sample from the apical chamber to determine the initial concentration ( $C_0$ ).
- Quantification: a. Transfer the collected samples to a 96-well black plate. b. Measure the fluorescence intensity using a plate reader. c. Create a standard curve using known concentrations of the tracer to determine the concentration of your samples.

- Calculation of Apparent Permeability ( $P_{app}$ ): a. The  $P_{app}$  coefficient (in cm/s) is calculated using the following equation:  $P_{app} = (dQ/dt) / (A \times C_0)$  Where:
  - $dQ/dt$  is the steady-state flux (rate of tracer accumulation in the basolateral chamber, in mol/s or  $\mu\text{g/s}$ ). This is the slope of the cumulative amount transported versus time.
  - $A$  is the surface area of the membrane (in  $\text{cm}^2$ ).
  - $C_0$  is the initial concentration of the tracer in the apical chamber (in  $\text{mol/cm}^3$  or  $\mu\text{g/cm}^3$ ).

## Data Presentation

Table 1: Comparison of Common In Vitro BBB Models and Typical TEER Values

Model Type	Cell Composition	Typical TEER Range ( $\Omega \cdot \text{cm}^2$ )	Advantages	Limitations
Monoculture	Endothelial Cells (e.g., hCMEC/D3)	10 - 150[14][18]	Simple, cost-effective, high-throughput.[9]	Low barrier tightness, lacks cellular interactions.[9]
Co-culture	Endothelial Cells + Astrocytes	150 - 800[14]	Higher TEER, more stable barrier, includes glial support.[9]	More complex to set up than monoculture.
Triple-culture	Endothelial Cells + Astrocytes + Pericytes	> 500 (can reach >1000)[1]	More physiologically relevant, higher TEER, lower permeability.[8]	Increased complexity and cost.
Stem Cell-Derived	iPSC-derived BMECs, Astrocytes, etc.	> 1000 (can reach >5000)[15]	Human origin, very high TEER, high physiological relevance.[6]	Technically demanding, expensive, potential for variability.
Dynamic Models	Any of the above, with applied shear stress	Variable, generally higher than static counterparts	Mimics blood flow, improves cell phenotype and barrier tightness.[9][23]	Requires specialized equipment, lower throughput.[9]

Table 2: Common Tracer Molecules for BBB Permeability Assays

Tracer Molecule	Molecular Weight (Da)	Primary Use / Pathway	Detection Method
Sodium Fluorescein	376[17]	Small molecule paracellular permeability.[17]	Fluorescence
Lucifer Yellow	457[17]	Small molecule paracellular permeability.[17]	Fluorescence
FITC-Dextran	3,000 - 70,000[17][21]	Size-dependent paracellular permeability.[17]	Fluorescence
Horseradish Peroxidase (HRP)	40,000[17]	Protein permeability, can assess transcytosis.[17]	Colorimetric Assay / EM
Evans Blue-Albumin	~67,000[17][21]	Protein permeability (albumin transport). [21]	Spectrophotometry
[ <sup>14</sup> C]-Sucrose	342[17]	Small molecule paracellular permeability.	Scintillation Counting

Table 3: Representative Apparent Permeability (Papp) of Selected Compounds Values are illustrative and can vary significantly based on the specific cell lines and experimental conditions used.

Compound	Known BBB Permeability	Expected Papp (x 10 <sup>-6</sup> cm/s)	Transport Mechanism
Sucrose	Low	< 1.0[24]	Paracellular Diffusion
Mannitol	Low	< 1.0	Paracellular Diffusion
FITC-Dextran (70 kDa)	Very Low	< 0.1[25]	Paracellular Diffusion
Caffeine	High	> 10.0	Transcellular Diffusion
Carbamazepine	High	> 15.0[18]	Transcellular Diffusion
Rhodamine 123	Low (P-gp Substrate)	< 2.0[18]	Efflux Transport
Fexofenadine	Low (P-gp Substrate)	< 1.0[18]	Efflux Transport

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